

Evaluating the performance of different LC columns for Pinaverium bromide quantification

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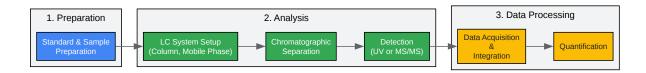


A Comparative Guide to LC Columns for the Quantification of Pinaverium Bromide

The accurate quantification of Pinaverium bromide, a spasmolytic agent used for gastrointestinal disorders, is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. The selection of an appropriate Liquid Chromatography (LC) column is a critical factor that dictates the efficiency, resolution, and speed of the analysis. This guide provides a comparative overview of different LC columns used for the determination of Pinaverium bromide, supported by experimental data from various validated methods.

General Experimental Workflow

The analytical process for quantifying Pinaverium bromide using LC typically follows a standardized workflow. This process begins with the careful preparation of standards and samples, followed by chromatographic separation and detection, and concludes with data analysis.





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Caption: General workflow for LC-based quantification of Pinaverium bromide.

Performance Comparison of LC Columns

The majority of published methods for Pinaverium bromide quantification employ reverse-phase (RP) chromatography, with C18 and C8 columns being the most common stationary phases. The choice between a standard HPLC platform and an Ultra-High-Performance Liquid Chromatography (UPLC) system also significantly impacts performance, with UPLC offering faster analysis times and higher efficiency due to the use of smaller particle size columns.

Below is a summary of performance data from different studies using various C18 and C8 columns.

Table 1: Chromatographic Conditions for Pinaverium Bromide Quantification



Column Type	Column Details	Mobile Phase	Flow Rate (mL/min)	Detection	Reference
Monolithic C18	Phenomenex Onyx (100 x 4.6 mm)	Acetonitrile: 0.3% Triethylamine (pH 5.0) (50:50, v/v)	2.0	PDA @ 213 nm	[1][2]
HPLC C18	Phenomenex C18 (250 x 4.6 mm, 5 μm)	Acetonitrile : Ammonium Acetate Buffer (pH 3.0) (80:20,	1.0	UV @ 214 nm	[3][4]
UPLC C18	Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 μm)	Methanol: Potassium Dihydrogen Orthophosph ate Buffer (pH 6.5) (45:55, v/v)	0.4	UV @ 220 nm	[5]
UPLC- MS/MS C18	Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 μm)	Acetonitrile: 5 mM Ammonium Formate (80:20, v/v)	0.3	ESI-MS/MS	[6][7][8][9]
HPLC C8	Zorbax SB C8 (250 x 4.6 mm, 5 μm)	Acetonitrile: 0.1% Orthophosph oric Acid (70:30, v/v)	1.0	UV @ 245 nm	[10]

Table 2: Performance Characteristics of Different LC Columns



Column Type	Retention Time (min)	Linearity Range	Limit of Quantificati on (LOQ)	Key Performanc e Highlights	Reference
Monolithic C18	3.4	5 - 100 μg/mL	4.70 μg/mL	Good performance with lower backpressure compared to particulate columns.	[1][2]
HPLC C18	5.07	12.5 - 75 μg/mL	Not Specified	Stability- indicating method with good peak sharpness.[3]	[3][4]
UPLC C18	1.5	10 - 400 ppm (μg/mL)	Not Specified	Rapid analysis time (1.5 min) suitable for high- throughput screening.	[5]
UPLC- MS/MS C18	~1.5 (Total run time 2.5 min)	12 - 12,000 pg/mL	12 pg/mL	High sensitivity, ideal for pharmacokin etic studies in human plasma.[6][7]	[6][7][8][9]



Detailed Experimental Protocols Method Using HPLC with a Particulate C18 Column

This method is a stability-indicating assay developed for quantifying Pinaverium bromide in tablet dosage forms.[3][4]

- Instrumentation: A Shimadzu LC-2010 CHT system with an SPD 20-AD UV-Vis detector was used.[3]
- Column: Phenomenex C18 (250 x 4.6 mm i.d., 5 μm particle size).[3][4]
- Mobile Phase: A mixture of ammonium acetate buffer (pH 3.0) and acetonitrile in a ratio of 20:80 (v/v).[3][4]
- Flow Rate: 1.0 mL/min (isocratic elution).[3][4]
- Column Temperature: 25°C.[3]
- Detection: UV detection at 214 nm.[3][4]
- Sample Preparation: Twenty tablets were crushed, and a powder quantity equivalent to 50
 mg of Pinaverium bromide was dissolved in acetonitrile, stirred, sonicated, and diluted to 100
 mL.[3]

Method Using UPLC with a Sub-2-µm C18 Column

This protocol outlines a rapid UPLC method suitable for routine quality control analysis in bulk and formulation.[5]

- Instrumentation: Waters Acquity UPLC with a UV detector.[5]
- Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 μm particle size).[5]



- Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (pH 6.5) and methanol in a ratio of 55:45 (v/v).[5]
- Flow Rate: 0.4 mL/min (isocratic elution).[5]
- Column Temperature: 40°C.[5]
- Injection Volume: 1 μL.[5]
- Detection: UV detection at 220 nm.[5]
- Sample Preparation: Ten tablets were ground, and a quantity equivalent to 50 mg of Pinaverium bromide was dissolved in the diluent, sonicated, and filtered through a 0.22 mm nylon membrane filter before dilution.[5]

Method Using UPLC-MS/MS for Plasma Samples

This highly sensitive method was developed for the determination of Pinaverium bromide in human plasma, making it ideal for pharmacokinetic studies.[6][7][8]

- Instrumentation: Waters Acquity UPLC coupled with a XEVO TQ-S tandem mass spectrometer.[6][7]
- Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 μm particle size).[6][7][8]
- Mobile Phase: A mixture of acetonitrile and 5 mM ammonium formate in a ratio of 80:20 (v/v).
 [6][7][8]
- Flow Rate: 0.3 mL/min (isocratic elution).[6][7][8]
- Detection: Positive ion electrospray tandem mass spectrometry (ESI-MS/MS) in Multiple Reaction Monitoring (MRM) mode. The mass transition monitored for Pinaverium bromide was m/z 511.2 → 230.[6][7][8]
- Sample Preparation: Protein precipitation was used to extract Pinaverium bromide from 500
 μL plasma samples using acetonitrile.[6][7][8]

Conclusion



The selection of an LC column for Pinaverium bromide quantification depends heavily on the application's requirements.

- For routine quality control and stability testing of pharmaceutical formulations, conventional HPLC C18 and C8 columns provide robust and reliable results with adequate resolution and sensitivity using UV detection.[3][4][10]
- For high-throughput analysis, UPLC C18 columns with sub-2-µm particles offer a significant advantage by drastically reducing run times without compromising separation efficiency.[5]
- For bioanalytical applications, such as pharmacokinetic studies requiring the measurement of low concentrations of Pinaverium bromide in complex matrices like plasma, a UPLC C18 column coupled with a tandem mass spectrometer (MS/MS) is the superior choice due to its exceptional sensitivity and specificity.[6][7][8][9]

Ultimately, methods utilizing UPLC BEH C18 columns demonstrate a clear advantage in terms of speed and sensitivity, making them highly suitable for both quality control and demanding bioanalytical research.[5][6][7][8]

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